molecular formula C11H6ClFOS B1359353 3-(3-Chloro-4-fluorobenzoyl)thiophene CAS No. 898771-21-6

3-(3-Chloro-4-fluorobenzoyl)thiophene

Cat. No.: B1359353
CAS No.: 898771-21-6
M. Wt: 240.68 g/mol
InChI Key: YQGJVUFJHVNAPR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorobenzoyl)thiophene is an organic compound with the molecular formula C({11})H({6})ClFOS It is characterized by the presence of a thiophene ring substituted with a 3-chloro-4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+3-Chloro-4-fluorobenzoyl chlorideAlCl3This compound\text{Thiophene} + \text{3-Chloro-4-fluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+3-Chloro-4-fluorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorobenzoyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can replace the chlorine or fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Chloro-4-fluorobenzoyl)thiophene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-fluorobenzoyl)thiophene exerts its effects depends on its specific application. In drug development, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorobenzoyl)thiophene
  • 3-(4-Fluorobenzoyl)thiophene
  • 3-(3-Bromo-4-fluorobenzoyl)thiophene

Uniqueness

Compared to similar compounds, 3-(3-Chloro-4-fluorobenzoyl)thiophene offers a unique combination of electronic properties due to the presence of both chlorine and fluorine atoms. This dual substitution can enhance its reactivity and stability, making it particularly useful in applications requiring precise control over electronic effects.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGJVUFJHVNAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641845
Record name (3-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-21-6
Record name (3-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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